molecular formula C14H16N4 B1361545 1,4-Di(2-pyridyl)piperazine CAS No. 64728-49-0

1,4-Di(2-pyridyl)piperazine

Cat. No.: B1361545
CAS No.: 64728-49-0
M. Wt: 240.3 g/mol
InChI Key: GMNOIEBLHFKZLT-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Piperazine-Based Ligands

The piperazine (B1678402) scaffold, a six-membered ring containing two nitrogen atoms at opposite positions, has long been recognized as a "privileged structure" in medicinal chemistry. nih.gov Its derivatives are found in a wide array of commercially available drugs with diverse therapeutic applications, including antidepressants, antipsychotics, and antihistamines. nih.govresearchgate.net The synthetic accessibility and the ease with which substitutions can be made on the nitrogen atoms have made piperazine a versatile building block for creating new molecules with desired pharmacological activities. researchgate.net

Initially, research on piperazine-based compounds was heavily focused on their biological activities. nih.gov However, the ability of the piperazine nitrogen atoms to act as donor sites for metal ions led to their exploration as ligands in coordination chemistry. biointerfaceresearch.com The development of piperazine-based ligands has evolved from simple, unsubstituted piperazine to more complex, functionalized derivatives designed to exhibit specific coordination behaviors and to stabilize metal complexes with unique geometries and electronic properties. nih.govbiointerfaceresearch.com This evolution has expanded their utility beyond medicinal chemistry into areas such as catalysis and materials science. nih.gov

Strategic Importance within Coordination Chemistry and Materials Science

In coordination chemistry, 1,4-Di(2-pyridyl)piperazine is significant due to its role as a versatile ligand. chemimpex.com The molecule possesses multiple coordination sites—the two nitrogen atoms of the piperazine ring and the two nitrogen atoms of the pyridyl rings. This allows it to bind to one or two metal centers, acting as a bridging ligand to form binuclear or polynuclear complexes. biointerfaceresearch.com The conformation of the piperazine ring, which can adopt chair and boat forms, further influences the geometry of the resulting metal complexes. biointerfaceresearch.com The ability to form stable complexes with a variety of metal ions makes it a valuable tool for designing catalysts and new materials with specific magnetic, optical, or electronic properties. chemimpex.com

The strategic importance of this compound in materials science stems from its application in the construction of coordination polymers and metal-organic frameworks (MOFs). nih.gov These materials are of great interest due to their porous structures and potential applications in gas storage, separation, and catalysis. The rigid pyridyl groups and the flexible piperazine linker in this compound allow for the creation of diverse network architectures. acs.org The compound's unique structural characteristics contribute to the development of advanced materials, including functional polymers and nanomaterials. chemimpex.com

Overview of Current Research Trajectories and Emerging Trends

Current research involving this compound and related piperazine-based ligands is multifaceted. In medicinal chemistry, there is a continued effort to synthesize new derivatives and evaluate their potential as therapeutic agents, particularly in the development of drugs targeting neurological disorders and as anticancer agents. nih.govchemimpex.com

A significant trend is the exploration of these compounds in the development of selective antagonists for sigma receptors, which are implicated in the effects of substance abuse. nih.gov For instance, studies have shown that N-(2-pyridyl)piperazines tend to favor σ2 receptors. nih.gov

In the field of materials science, the focus is on creating novel coordination polymers and MOFs with tailored properties. nih.govacs.org Researchers are investigating how the flexibility of the piperazine ligand and the nature of the metal ion and co-ligands can be used to control the dimensionality and topology of the resulting frameworks. acs.org There is also growing interest in the dynamic behavior of these materials, such as single-crystal-to-single-crystal transformations in response to external stimuli like guest molecule exchange. acs.org The photoluminescent properties of coordination polymers containing piperazine-based ligands are also being explored for potential applications in sensing and optoelectronics. acs.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC14H16N4 nih.gov
Molecular Weight240.30 g/mol nih.gov
IUPAC Name1,4-di(pyridin-2-yl)piperazine nih.gov
CAS Number64728-49-0 nih.gov

Interactive Data Table: Research Applications of Piperazine Derivatives

Application AreaDescriptionKey Findings
Coordination ChemistryUsed as ligands to form metal complexes with unique structural and electronic properties. Can act as a bridging ligand to form binuclear and polynuclear complexes, influencing the geometry and properties of the resulting materials. biointerfaceresearch.com
Materials ScienceEmployed in the synthesis of coordination polymers and MOFs. nih.govThe flexibility of the piperazine linker allows for the creation of diverse and dynamic network architectures. acs.org
Medicinal ChemistryServes as a scaffold for the development of new therapeutic agents. nih.govDerivatives show potential as anticancer agents and as selective antagonists for sigma receptors. chemimpex.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dipyridin-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N4/c1-3-7-15-13(5-1)17-9-11-18(12-10-17)14-6-2-4-8-16-14/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNOIEBLHFKZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30282913
Record name 1,4-Di(2-pyridyl)piperazine
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Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64728-49-0
Record name 64728-49-0
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Record name 1,4-Di(2-pyridyl)piperazine
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Record name 1,4-Di(2-pyridyl)piperazine
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Advanced Synthetic Methodologies for 1,4 Di 2 Pyridyl Piperazine and Its Analogs

Multi-Step Synthesis Pathways

Multi-step synthesis pathways offer a conventional and often highly adaptable approach to constructing the 1,4-di(2-pyridyl)piperazine framework. These methods typically involve the sequential formation of carbon-nitrogen bonds to build the piperazine (B1678402) ring and introduce the pyridyl substituents.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent a fundamental strategy for the synthesis of this compound. This approach generally involves the reaction of piperazine, or a suitable precursor, with an activated pyridyl electrophile. A common method is the nucleophilic aromatic substitution (SNAr) on electron-deficient pyridyl halides. For instance, the reaction of piperazine with two equivalents of 2-chloropyridine or 2-fluoropyridine, often in the presence of a base and at elevated temperatures, can yield the desired product. The reactivity of the pyridyl halide is a critical factor, with electron-withdrawing groups on the pyridine (B92270) ring facilitating the substitution.

A representative reaction involves the double N-arylation of piperazine with an appropriate 2-halopyridine. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side products. High-boiling point polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed.

Reactant 1Reactant 2BaseSolventTemperature (°C)ProductYield (%)
Piperazine2-ChloropyridineK2CO3DMF120-150This compoundModerate to Good
Piperazine2-FluoropyridineNaHDMSO100-130This compoundGood to High

Alternatively, the piperazine ring can be constructed from a suitable aniline derivative and a bis(2-haloethyl)amine. nih.gov In the context of this compound, this would involve a more complex synthetic sequence. A more direct approach is the reaction of piperazine with two equivalents of a suitable pyridyl precursor, as exemplified by the synthesis of 5,5′-(piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), where piperazine displaces two chlorine atoms in a nucleophilic substitution reaction. mdpi.com

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the formation of C-N bonds and can be applied to the synthesis of this compound analogs. masterorganicchemistry.com This strategy typically involves the reaction of a diamine precursor with a carbonyl compound, followed by in-situ reduction of the resulting imine or enamine intermediates. While not a direct route to this compound itself, reductive amination is highly effective for preparing a wide array of substituted piperazines. organic-chemistry.org

One conceptual approach to analogs of this compound using this methodology would be a double reductive amination of a dicarbonyl compound with a pyridyl-containing amine. A key advantage of reductive amination is the ability to perform sequential reactions to introduce different substituents on the nitrogen atoms, allowing for the synthesis of unsymmetrical piperazine derivatives. masterorganicchemistry.com

Common reducing agents for reductive amination include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3), with the latter two being particularly useful for their chemoselectivity in reducing imines in the presence of carbonyl groups. masterorganicchemistry.comstudylib.net

AmineCarbonyl CompoundReducing AgentSolventProduct
Primary AmineAldehyde/KetoneNaBH(OAc)3DichloroethaneSecondary Amine
Secondary AmineAldehyde/KetoneNaBH3CNMethanolTertiary Amine

For the synthesis of piperazine rings, a double reductive amination approach can be employed, which is a "one-pot" efficient reaction involving multiple cascade steps. acs.org

Catalytic Cyclization Techniques

Catalytic cyclization techniques offer more modern and often more efficient and atom-economical routes to the piperazine core. These methods utilize transition metal or photoredox catalysts to facilitate the formation of the heterocyclic ring.

Palladium-Catalyzed Methodologies

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone of modern C-N bond formation and are highly applicable to the synthesis of N-arylpiperazines. nih.gov This methodology allows for the coupling of aryl halides or triflates with amines, including piperazine. The synthesis of this compound can be envisioned through the palladium-catalyzed coupling of piperazine with two equivalents of a 2-halopyridine.

The choice of palladium precursor, phosphine ligand, and base is critical for the success of these reactions. A variety of palladium sources, such as Pd(OAc)2 or Pd2(dba)3, can be used in combination with bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to achieve high catalytic activity. researchgate.netwiley.com These reactions can often be performed under relatively mild conditions and tolerate a wide range of functional groups. nih.gov

Aryl HalideAminePalladium SourceLigandBaseSolvent
2-ChloropyridinePiperazinePd2(dba)3XPhosNaOtBuToluene
2-BromopyridinePiperazinePd(OAc)2RuPhosK3PO4Dioxane

Furthermore, palladium-catalyzed cyclization reactions can be used to construct the piperazine ring itself from acyclic precursors. organic-chemistry.org

Visible-Light-Promoted Decarboxylative Annulation

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of complex organic molecules under mild conditions. mdpi.com One such application is the decarboxylative annulation to form piperazine rings. organic-chemistry.org This approach typically involves the reaction of a glycine-based diamine with various aldehydes, catalyzed by an iridium-based complex such as [Ir(ppy)2(dtbpy)]PF6. organic-chemistry.org This method allows for the synthesis of 2-aryl, 2-heteroaryl, and 2-alkyl piperazines.

The proposed mechanism involves the photo-excited catalyst oxidizing the diamine, which then undergoes decarboxylation to form a radical intermediate. This radical can then engage in a cyclization cascade to form the piperazine ring. The scalability of these reactions is a significant advantage, with some processes being amenable to continuous flow synthesis. nih.gov

DiamineAldehydePhotocatalystSolventProduct
Glycine-based diamineAromatic aldehyde[Ir(ppy)2(dtbpy)]PF6Acetonitrile2-Arylpiperazine
Glycine-based diamineAliphatic aldehyde4CzIPNDMSO2-Alkylpiperazine

While a direct synthesis of this compound via this method has not been explicitly reported, the versatility of the reaction suggests its potential for accessing appropriately substituted piperazine precursors.

Wacker-Type Aerobic Oxidative Cyclization

The Wacker-type aerobic oxidative cyclization is a palladium-catalyzed process that enables the synthesis of various nitrogen-containing heterocycles, including piperazines, from unsaturated amine precursors. organic-chemistry.org This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process.

The reaction typically involves an intramolecular aminopalladation of an alkene, followed by β-hydride elimination and subsequent reoxidation of the palladium(0) catalyst by molecular oxygen. The use of a base-free Pd(DMSO)2(TFA)2 catalyst has been shown to be effective for the synthesis of six-membered nitrogen heterocycles. organic-chemistry.org This methodology is particularly useful for constructing the core piperazine ring, which can then be further functionalized.

SubstrateCatalystOxidantSolventProduct
Unsaturated diaminePd(OAc)2/PyridineO2TolueneSubstituted Piperazine
Alkenyl aminePd(DMSO)2(TFA)2O2ToluenePiperidine/Piperazine

The development of asymmetric aza-Wacker-type cyclizations has further expanded the utility of this methodology, allowing for the synthesis of chiral piperazine derivatives. researchgate.net

Hydrothermal In Situ Ligand Synthesis

Hydrothermal synthesis has emerged as a powerful technique for the creation of coordination polymers and metal-organic frameworks (MOFs). A particularly sophisticated approach within this methodology is the in situ formation of ligands during the crystallization process. While the direct in situ hydrothermal synthesis of this compound from simpler precursors has not been extensively reported, the principles of this strategy are well-documented for other complex organic ligands.

This method typically involves the reaction of simple, commercially available starting materials under high-temperature and high-pressure aqueous conditions. For instance, coordination polymers have been successfully synthesized through the in situ hydrothermal acylation of benzene-1,2,4,5-tetracarboxylic acid with hydrazine hydrate to form bibenzoic acid-based ligands within the reaction vessel nih.gov. Similarly, tetrazole-based coordination polymers have been prepared via the in situ [2+3] cycloaddition of azide anions and nitrile groups, a process that can be catalyzed by metal salts like zinc rsc.orgsemanticscholar.org.

The application of this concept to the synthesis of this compound would likely involve the reaction of piperazine with a suitable 2-pyridyl precursor under hydrothermal conditions, potentially in the presence of a metal salt that could act as a template or catalyst for the ligand formation before incorporating it into a larger framework. The conditions for such a reaction would need to be carefully optimized to favor the formation of the desired N-aryl bonds.

Table 1: Examples of In Situ Ligand Synthesis under Hydrothermal Conditions

Starting Materials In Situ Formed Ligand Resulting Product Reference
Benzene-1,2,4,5-tetracarboxylic acid, Hydrazine hydrate, CoCl₂ Benzene-1,2,4,5-bihydrazide Cobalt coordination polymer nih.gov

Specialized Reaction Protocols (e.g., DABCO Bond Cleavage)

A notable specialized protocol for the synthesis of N-substituted piperazines involves the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). This method provides an alternative to traditional N-arylation reactions and can be particularly useful for creating unsymmetrical piperazine derivatives. The core of this strategy lies in the quaternization of one of the nitrogen atoms in the rigid DABCO framework, which activates the molecule for nucleophilic attack and subsequent C-N bond cleavage of the bicyclic structure nih.govrsc.org.

The synthesis of this compound via this route would hypothetically involve a two-step process. First, DABCO would be reacted with two equivalents of a 2-halopyridine, such as 2-bromopyridine or 2-chloropyridine, to form a bis-quaternary ammonium salt. This intermediate would then be subjected to a nucleophilic ring-opening reaction. However, a more common and controlled approach for synthesizing N-arylpiperazines from DABCO involves a one-pot, multi-component reaction. For example, the reaction of DABCO with 2-bromopyridine and a nucleophile, such as a phenol, in the presence of a base like cesium carbonate, has been shown to yield 1-(2-phenoxyethyl)-4-(pyridin-2-yl)piperazines nih.gov.

While the direct synthesis of this compound through a double N-arylation of the opened piperazine ring derived from DABCO is not a standard reported procedure, the versatility of the DABCO bond cleavage methodology suggests its potential applicability. The reaction conditions would need to be carefully controlled to achieve the desired disubstituted product.

Table 2: Key Steps in the Synthesis of N-Arylpiperazines via DABCO Bond Cleavage

Step Description Key Reagents Reference
1. Activation Formation of a quaternary ammonium salt of DABCO. Alkyl halides, aryl halides, pyridine-N-oxides nih.govresearchgate.net
2. Ring Opening Nucleophilic attack on the quaternary salt, leading to C-N bond cleavage and formation of a monosubstituted piperazine derivative. Phenols, thiols, amines, carboxylic acids rsc.org

| 3. Further Functionalization | Subsequent reaction to introduce a second substituent on the other nitrogen atom of the piperazine ring. | Aryl halides, alkyl halides | nih.gov |

Functionalization and Derivatization Routes of the Piperazine Core

The functionalization of the piperazine core in this compound is a key strategy for modifying its electronic and steric properties, which can be crucial for its applications in catalysis and materials science. While the pyridyl rings offer sites for electrophilic aromatic substitution, direct C-H functionalization of the saturated piperazine ring presents a more modern and atom-economical approach nih.gov.

Recent advances in photoredox catalysis have enabled the direct α-C-H arylation and vinylation of N-arylpiperazines. These reactions typically proceed under mild conditions using a photocatalyst, such as an iridium complex, to generate a radical intermediate at the carbon adjacent to a nitrogen atom. This radical can then couple with a suitable reaction partner nih.govencyclopedia.pub. Although specific examples for this compound are not abundant in the literature, the general applicability of these methods to N-arylpiperazines suggests their potential for creating novel derivatives of the target compound.

Derivatization of this compound is also employed for analytical purposes. For instance, piperazine-containing molecules can be derivatized to enhance their detection in techniques like mass spectrometry. One such method involves the coupling of the piperazine nitrogen with a suitable labeling agent. For example, 1-(2-pyridyl)piperazine has been used to derivatize the carboxyl groups of peptides to improve their ionization efficiency in mass spectrometry nih.govresearchgate.net. This type of derivatization highlights the reactivity of the piperazine nitrogen atoms, which could be exploited for further synthetic modifications.

Table 3: Potential Functionalization and Derivatization Reactions of the Piperazine Core

Reaction Type Description Potential Reagents/Catalysts
α-C-H Arylation Direct introduction of an aryl group at the C-H bond adjacent to a piperazine nitrogen. Aryl halides, photoredox catalyst (e.g., Ir(ppy)₃)
α-C-H Vinylation Direct introduction of a vinyl group at the C-H bond adjacent to a piperazine nitrogen. Vinyl sulfones, photoredox catalyst
N-Acylation Introduction of an acyl group at one of the piperazine nitrogens (if starting from a monosubstituted piperazine). Acyl chlorides, anhydrides

| Derivatization for Analysis | Attachment of a tag to enhance detectability. | 4-chloro-7-nitrobenzofuran (NBD-Cl) for UV detection |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. Key areas of focus include the use of greener solvents, energy-efficient reaction conditions, and catalyst-free or solvent-free methodologies mdpi.comresearchgate.net.

Greener Solvents and Solvent-Free Synthesis: Traditional syntheses of N-arylpiperazines often rely on volatile organic solvents. A greener alternative is the use of more benign solvents or, ideally, the elimination of the solvent altogether. For instance, a palladium-catalyzed synthesis of arylpiperazines has been developed that can be performed under solvent-free conditions, using an excess of piperazine as both a reactant and the solvent organic-chemistry.orgacs.org. This approach significantly reduces solvent waste and simplifies product purification.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating researchgate.netnih.gov. The synthesis of various nitrogen-containing heterocycles, including piperazine derivatives, has been successfully achieved using microwave assistance. This technique can often be combined with solvent-free conditions to further enhance the green credentials of a synthetic route researchgate.net.

Catalyst-Free Synthesis: The development of catalyst-free reactions is a significant goal in green chemistry as it eliminates the need for often expensive and potentially toxic metal catalysts. While the direct N-arylation of piperazine with 2-halopyridines typically requires a catalyst, exploring alternative activation methods or reaction conditions that could facilitate a catalyst-free process is an active area of research. For some heterocyclic syntheses, catalyst-free conditions have been achieved through careful selection of reactants and reaction conditions nih.gov.

Table 4: Green Chemistry Approaches in the Synthesis of N-Arylpiperazines

Green Chemistry Principle Application Example Yield Reference
Solvent-Free Synthesis Using a reactant as the solvent. Pd-catalyzed amination of aryl chlorides with piperazine. up to 97% organic-chemistry.orgacs.org
Microwave-Assisted Synthesis Rapid and efficient heating. Synthesis of dihydropyrido[2,3-d]pyrimidines. 68-82% nih.gov

| Use of Greener Solvents | Replacing hazardous solvents with more environmentally benign alternatives. | Use of water or ethanol in heterocycle synthesis. | Varies | |

Coordination Chemistry of 1,4 Di 2 Pyridyl Piperazine As a Polydentate Ligand

Fundamental Binding Modes and Chelation Behavior

The binding modality of 1,4-di(2-pyridyl)piperazine is dictated by the number of metal centers involved and the conformational state of the ligand. It can function as a chelating ligand to a single metal ion or as a bridging ligand connecting multiple metal centers. biointerfaceresearch.com

In the formation of monometallic complexes, this compound typically acts as a tetradentate chelating ligand. This coordination mode involves both pyridyl nitrogen atoms and both piperazine (B1678402) nitrogen atoms binding to a single metal center. For this to occur, the piperazine ring must adopt a conformation, such as the boat or twist-boat form, that directs the lone pairs of its nitrogen atoms toward the metal ion. researchgate.netnih.gov For instance, with iron(III), the ligand favors a tetradentate coordination mode where the piperazine unit is in a boat configuration. researchgate.net This chelating behavior results in the formation of stable, discrete molecular complexes. The specific geometry of the resulting complex is influenced by the electronic properties and preferred coordination number of the metal ion. researchgate.net

When this compound acts as a bridging ligand, it can link two or more metal centers, leading to the formation of bimetallic or polymetallic structures. biointerfaceresearch.com In this role, the ligand typically utilizes its two pyridyl groups to coordinate to separate metal ions, while the piperazine ring adopts a chair conformation that positions the pyridyl substituents on opposite sides of the ring. researchgate.net This exobidentate coordination can result in the formation of coordination polymers, where the ligand acts as a linker, creating extended one-, two-, or three-dimensional networks. nih.goviucr.org For example, related ligands like 1,4-bis(pyridin-4-ylmethyl)piperazine have been shown to form coordination polymer layers with Co(II) and diperiodic slabs with Cu(II). nih.goviucr.org These extended architectures have properties that are dependent on the nature of the metal ion and any co-ligands present in the structure.

Stereochemical Influence of the Piperazine Ring Conformation on Coordination

The stereochemistry of the six-membered piperazine ring is a critical determinant of the coordination behavior of this compound. The ring can exist in several conformations, with the chair and boat forms being the most significant in its metal complexes. nih.gov The energy barrier between these conformations can be overcome upon coordination, allowing the ligand to adapt to the steric and electronic demands of the metal center. nih.gov

The chair conformation is the most thermodynamically stable form for an unsubstituted piperazine ring and is often retained in the free this compound molecule. nih.govnih.govwikipedia.org In this conformation, the substituents on the nitrogen atoms are typically in equatorial positions to minimize steric hindrance. nih.goved.ac.uk When this compound functions as a bridging ligand, the piperazine ring maintains this chair conformation. researchgate.net This arrangement projects the two pyridyl groups in opposite directions, making them available to coordinate to two different metal centers, thus facilitating the formation of polymeric chains or bridged bimetallic complexes. researchgate.netnih.gov The crystal structure of a related compound, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, shows the piperazine ring in a chair conformation with equatorial pyridine (B92270) rings. nih.gov

For this compound to act as a tetradentate chelating ligand to a single metal ion, the piperazine ring must contort from the stable chair form into a higher-energy boat or twist-boat conformation. nih.gov This conformational change is driven by the thermodynamic gain from the chelate effect. The boat form brings the nitrogen atoms of both the piperazine and the two pyridyl groups into a suitable orientation for simultaneous coordination to one metal center. researchgate.netnih.gov This transformation from chair to boat form upon metal complexation has been observed in various piperazine-containing macrocycles and ligands. nih.govnih.gov For instance, in complexes with Fe(III), the piperazine unit is found in a boat configuration to enable tetradentate coordination. researchgate.net Similarly, a palladium complex of a related ligand, N,N'-bis(3-pyridylformyl)piperazine, features the ligand in a flattened boat conformation. researchgate.net

Diverse Metal Ion Coordination Preferences

This compound and its derivatives have demonstrated the ability to coordinate with a wide range of transition metal ions, showcasing diverse coordination geometries and preferences. The choice of metal ion influences not only the resulting structure (mononuclear vs. polynuclear) but also the conformation of the piperazine ligand.

The table below summarizes the coordination behavior of this compound and structurally similar ligands with various metal ions, as documented in crystallographic studies.

Metal IonComplex ExampleBinding ModePiperazine ConformationCoordination Geometry
Fe(II)[BPMP-FeCl2]nBridging BidentateChairPolymeric
Fe(III)[BPMP-FeCl2][FeCl4]Chelating TetradentateBoatNot specified
Cu(II)Cu(II) complex of 17-anePyN5PipChelatingBoatNot specified
Zn(II)Zn(II) complex of 17-anePyN5PipChelatingBoatNot specified
Co(II)[Co(hqda)(4-bpmp)(H2O)2]nBridging ExobidentateNot specifiedOctahedral
Pd(II)[Pd(bheppz)(CBDCA)]Chelating BidentateTwist-BoatSquare Planar
Ni(II)[Ni(ceb)(bpmp)(H2O)2]nBridgingNot specifiedOctahedral

Note: BPMP = 1,4-bis(2-pyridyl-methyl)piperazine, a closely related ligand. 4-bpmp = bis(pyridin-4-ylmethyl)piperazine. 17-anePyN5Pip is a macrocycle containing a piperazine unit. bheppz = 1,4-bis(2-hydroxyethyl)piperazine. ceb = 4-(carboxyethyl)benzoate.

This diversity highlights the ligand's adaptability. For example, Fe(II) tends to form polymeric structures with the ligand in a chair conformation, while Fe(III) favors mononuclear complexes with a boat conformation. researchgate.net Cu(II) and Zn(II) complexes with related macrocyclic ligands also show the piperazine unit in a boat conformation to facilitate chelation. nih.gov Cobalt(II) and Nickel(II) have been incorporated into coordination polymers where a similar piperazine-containing ligand bridges the metal centers, resulting in octahedral geometries. nih.govresearchgate.net Palladium(II) has been shown to form a square planar complex with a related ligand, inducing a twist-boat conformation in the piperazine ring. researchgate.net

Transition Metal Complexes (e.g., Fe(II), Fe(III), Mn(II), Co(II), Zn(II), Ag(I), Fe(0), Cu(II), Cd(II))

While specific studies on this compound are scarce, research on analogous piperazine-containing ligands has demonstrated their ability to form stable complexes with a range of transition metals. biointerfaceresearch.comresearchgate.net These complexes have been characterized using techniques such as X-ray crystallography to determine their solid-state structures. researchgate.net

Table 1: Potential Coordination Geometries of Transition Metal Complexes with this compound

Metal IonPotential Coordination NumberPotential Geometry
Fe(II)/Fe(III)4, 6Tetrahedral, Octahedral
Mn(II)4, 6Tetrahedral, Octahedral
Co(II)4, 6Tetrahedral, Octahedral
Zn(II)4Tetrahedral
Ag(I)2, 4Linear, Tetrahedral
Cu(II)4, 6Square Planar, Octahedral
Cd(II)4, 6Tetrahedral, Octahedral

Note: This table is illustrative and based on the general coordination chemistry of the listed metal ions and related ligands.

Main Group and Lanthanide Metal Coordination

The coordination chemistry of this compound is not limited to transition metals. The ligand's nitrogen donor atoms can also interact with main group metals and lanthanide ions. acs.org The formation of supramolecular structures through reactions with s, p, d, and even f block metals is a possibility. acs.org Lanthanide complexes, in particular, are of interest due to their unique luminescent and magnetic properties, which arise from their 4f electrons. mdpi.com The coordination of pyridyl-containing ligands to lanthanide ions can result in complexes with high coordination numbers. mdpi.com

Bismuth(III) Derivatives

Bismuth(III) compounds have garnered attention for their applications in medicine. nih.gov The coordination of ligands containing nitrogen and other donor atoms to bismuth(III) can lead to the formation of complexes with diverse structures and biological activities. nih.gov Given the presence of multiple nitrogen donors, this compound is a potential candidate for forming stable complexes with bismuth(III). The resulting complexes could exhibit interesting structural features and potential therapeutic properties. nih.gov

Uranyl Cation Coordination

The uranyl cation, [UO₂]²⁺, is the most common and stable form of uranium in the environment. researchgate.net Its coordination chemistry is of significant interest in the context of nuclear fuel cycles and environmental remediation. nih.gov The uranyl ion typically coordinates with four to six donor atoms in its equatorial plane. researchgate.net While there is extensive research on uranyl complexes with various organic ligands, specific studies involving this compound are limited. However, a study on uranyl thiophene dicarboxylate coordination polymers investigated the influence of pyrazine/piperazine-based guest molecules, including 1,4-pyridyl piperazine, though the latter was noted to have transformed during the reaction. acs.org

Electronic Structure and Ligand Field Effects within Metal Complexes

The electronic properties of metal complexes are significantly influenced by the nature of the coordinating ligands. Ligand field theory is a model used to describe the splitting of d-orbitals in transition metal complexes upon coordination. uniba.sk The pyridyl groups in this compound are expected to create a moderately strong ligand field, which will affect the electronic spectra and magnetic properties of the resulting complexes. tcd.ie The electronic transitions within these complexes, such as d-d transitions and charge transfer bands, can be studied using techniques like UV-Vis spectroscopy. biointerfaceresearch.com These studies provide insights into the geometry and bonding within the coordination sphere.

Proton Transfer Salts and their Role in Coordination Chemistry

Proton transfer reactions play a crucial role in the synthesis of certain metal complexes. acs.org In the case of ligands containing basic nitrogen atoms like this compound, protonation can occur to form proton transfer salts. acs.org These salts can then be used as precursors in the synthesis of metal complexes. acs.org The formation of these salts can influence the reaction pathways and the final structure of the coordination compounds. acs.org The reaction of piperazines with good proton donors, such as pyridine-dicarboxylic acids, can lead to the formation of supramolecular proton transfer salts which can then react with a variety of metal ions. acs.org

Catalytic Applications of 1,4 Di 2 Pyridyl Piperazine Derived Complexes

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, complexes of 1,4-di(2-pyridyl)piperazine have demonstrated considerable promise. These soluble catalysts have been effectively employed in a variety of organic transformations, including oxidation reactions and the synthesis of complex organic molecules.

One notable application lies in the iridium-catalyzed synthesis of C-substituted piperazines. While not exclusively focused on this compound, studies have shown that iridium complexes bearing pyridyl-containing ligands can catalyze the head-to-head coupling of imines to form piperazine (B1678402) rings. The electronic and steric properties of the pyridyl group play a crucial role in the catalytic activity and selectivity of these reactions.

Furthermore, copper(II) complexes incorporating pyridyl-appended diazacycloalkane ligands, a class of compounds structurally related to this compound, have been investigated as catalysts for olefin aziridination. acs.org The coordination geometry and redox properties of the copper center, influenced by the ligand framework, are key determinants of the catalyst's efficiency in these nitrene transfer reactions. acs.org

Iron and cobalt complexes featuring pyridine (B92270) bis(imine) ligands have also been extensively studied for the polymerization of olefins. academie-sciences.fr These catalysts, activated by co-catalysts such as methylaluminoxane (B55162) (MAO), can produce polyethylenes with varying properties depending on the ligand structure and reaction conditions. academie-sciences.fr The pyridine moieties in these ligands are crucial for stabilizing the active metal center and influencing the polymerization process.

The following table summarizes representative examples of homogeneous catalytic applications involving pyridine-containing piperazine-type ligands.

Catalyst SystemReaction TypeSubstrateProductKey Findings
Iridium / Pyridyl-imine[3+3] CycloadditionIminesC-substituted piperazinesN-oxides can enhance catalytic activity and selectivity.
Copper(II) / Pyridylmethyl-appended diazacycloalkaneOlefin AziridinationOlefinsAziridinesLigand flexibility influences the redox potential and catalytic activity. acs.org
Iron(II) / Pyridine bis(imine) / MAOEthylene PolymerizationEthylenePolyethyleneLigand structure and temperature significantly impact catalytic activity. academie-sciences.fr
Cobalt(II) / Pyridine bis(imine) / MAOEthylene PolymerizationEthylenePolyethyleneCan be highly active for the synthesis of linear polyethylenes. academie-sciences.fr

Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and reusability. The immobilization of this compound-derived complexes onto solid supports is a promising strategy to harness these benefits.

Common solid supports include inorganic materials like silica (B1680970) and alumina, as well as organic polymers. The choice of support and the method of immobilization can significantly influence the catalyst's activity, selectivity, and stability. For instance, silica-based supports offer high surface area and thermal stability, making them attractive for various catalytic applications. nih.govtaylorfrancis.com

While specific examples of heterogeneous catalysts derived exclusively from this compound are not extensively documented in the reviewed literature, the principles of heterogenization are well-established for related pyridine-containing complexes. For example, metallocene catalysts have been successfully immobilized on silica for olefin polymerization. tue.nl The process often involves treating the silica support to control the number and type of surface hydroxyl groups, which can then be used to anchor the catalytic complex.

The development of heterogeneous catalysts based on this compound would involve similar strategies, potentially through covalent attachment of the ligand to the support or through the synthesis of metal-organic frameworks (MOFs) incorporating the ligand as a building block. Such heterogenized systems could find applications in continuous flow reactors, offering a more sustainable and economically viable approach to catalysis.

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate steps of a catalytic cycle is paramount for optimizing existing catalysts and designing new, more efficient ones. Mechanistic investigations into reactions catalyzed by this compound-derived complexes often involve a combination of experimental techniques and computational studies.

Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating catalytic mechanisms. researchgate.net These studies can provide insights into the structures of reaction intermediates and transition states, helping to rationalize observed reactivity and selectivity. For example, DFT calculations can be used to model the binding of substrates to the metal center and to calculate the energy barriers for different reaction pathways.

In the context of polymerization catalysis with iron and cobalt complexes, mechanistic studies focus on the nature of the active species and the chain propagation and termination steps. The pyridine-bis(imine) ligands are known to support well-defined active sites, allowing for a degree of control over the polymer's microstructure.

Ligand Design for Enhanced Catalytic Activity and Selectivity

The modular nature of the this compound scaffold allows for systematic modifications to fine-tune the properties of the resulting metal complexes and, consequently, their catalytic performance. Strategic ligand design is a powerful approach to enhance both the activity and selectivity of a catalyst.

One key area of modification is the introduction of substituents on the pyridyl rings. researchgate.net Electron-donating groups can increase the electron density at the metal center, which can be beneficial for certain catalytic steps, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may enhance its reactivity towards nucleophilic substrates. The steric bulk of these substituents can also be varied to control the access of substrates to the catalytic site, thereby influencing selectivity.

For example, in the context of iridium-catalyzed reactions, it has been shown that modifying the electronic and steric properties of the pyridyl ligands can significantly impact the catalytic outcome. nih.gov Similarly, in polymerization catalysis, the substituents on the aryl groups of pyridine bis(imine) ligands have a profound effect on the activity of the iron and cobalt catalysts and the properties of the resulting polymers.

Another design strategy involves modifying the piperazine backbone itself. Introducing conformational rigidity or chirality into the ligand framework can lead to catalysts with enhanced stereoselectivity, which is particularly important in the synthesis of chiral molecules for pharmaceutical applications.

The following table outlines some potential ligand design strategies and their expected impact on catalytic performance.

Ligand ModificationExpected Effect on CatalystPotential Application
Introduction of electron-donating groups on pyridyl ringsIncreased electron density at the metal center, potentially enhancing oxidative addition.C-C coupling reactions
Introduction of electron-withdrawing groups on pyridyl ringsIncreased electrophilicity of the metal center, potentially enhancing reactivity towards nucleophiles.Nucleophilic addition reactions
Introduction of bulky substituents on pyridyl ringsIncreased steric hindrance around the metal center, potentially improving selectivity.Regioselective and stereoselective catalysis
Modification of the piperazine backbone to introduce chiralityInduction of asymmetry in the catalytic pocket.Asymmetric catalysis

By systematically exploring these design principles, researchers can develop new generations of catalysts based on the this compound framework with tailored properties for specific catalytic applications.

Computational and Theoretical Investigations into this compound and its Derivatives

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific computational and theoretical studies focused solely on the chemical compound “this compound.” While research exists for various derivatives of piperazine and pyridine, the explicit and detailed quantum chemical calculations, conformational analyses, electronic structure characterizations, and vibrational spectroscopy simulations for this compound are not present in the currently accessible body of scientific publications.

Therefore, this article cannot be generated as per the provided outline due to the lack of specific data for the target molecule. The strict adherence to the user's instructions, which requires focusing exclusively on "this compound" and excluding information on related compounds, cannot be fulfilled with the currently available information.

Further computational research focused specifically on this compound is required to provide the detailed analysis requested in the user's outline.

Computational and Theoretical Investigations into 1,4 Di 2 Pyridyl Piperazine and Its Derivatives

Solvent Effects Modeling using Continuum Models (e.g., PCM)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Continuum models, such as the Polarizable Continuum Model (PCM), are computational methods used to simulate these solvent effects without explicitly modeling individual solvent molecules. In this approach, the solvent is represented as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this continuum.

The application of PCM to 1,4-Di(2-pyridyl)piperazine would involve calculating its electronic structure and properties in the gas phase and various solvents. This would allow researchers to understand how solvent polarity affects:

Molecular Geometry: Changes in bond lengths and angles.

Electronic Properties: Shifts in orbital energies, dipole moment, and electronic transitions.

Spectroscopic Properties: Variations in UV-Vis absorption spectra, which can be predicted using Time-Dependent Density Functional Theory (TD-DFT) coupled with PCM.

For instance, studies on similar piperazine-containing molecules, like fluphenazine, have shown that properties such as the HOMO-LUMO energy gap can differ noticeably between the gas phase and solvent phases. nih.gov Such an analysis for this compound would provide crucial data on its stability and reactivity in different chemical environments.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations can provide a detailed view of a molecule's dynamic behavior, conformational flexibility, and intermolecular interactions.

An MD simulation of this compound, likely using force fields like GAFF, CHARMM, or OPLS, could reveal:

Conformational Analysis: The piperazine (B1678402) ring can adopt different conformations (e.g., chair, boat). MD simulations would identify the most stable conformations and the energy barriers for conversion between them.

Intermolecular Interactions: In a condensed phase (liquid or solid), simulations can model how multiple molecules of this compound interact with each other or with solvent molecules, providing insights into packing and solvation structures. rsc.org

This information is vital for understanding how the molecule behaves in realistic biological or material science contexts.

Theoretical Prediction of Nonlinear Optical Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly Density Functional Theory (DFT), is widely used to predict the NLO properties of new molecules. The key parameter for second-order NLO activity is the first hyperpolarizability (β).

A theoretical investigation into the NLO properties of this compound would involve:

Geometry Optimization: Obtaining the most stable molecular structure using a suitable DFT functional and basis set.

Calculation of NLO Properties: Computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the optimized structure. researchgate.net

The magnitude of the calculated hyperpolarizability would indicate the molecule's potential as an NLO material. Studies on other piperazine-based compounds and metal complexes with pyridyl ligands have shown that this class of molecules can exhibit significant NLO responses, often due to charge transfer characteristics within the molecule. researchgate.netrsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) would help explain the origin of any predicted NLO activity.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are conceptual DFT-based indices that provide insight into the chemical reactivity, stability, and selectivity of a molecule. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com The energy difference between these frontier orbitals is known as the HOMO-LUMO gap. schrodinger.comwikipedia.org

For this compound, the following descriptors would be calculated to characterize its reactivity profile:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I-A)/2). A large HOMO-LUMO gap generally corresponds to high hardness and low reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ²/2η).

These calculated values would be compiled into a data table to provide a quantitative assessment of the molecule's reactivity, helping to predict its behavior in chemical reactions.

Emerging Applications in Advanced Materials Science

Optoelectronic Materials Development

The development of novel optoelectronic materials is critical for next-generation computing, communication, and energy applications. The favorable electronic properties of molecules containing pyrazine and pyridine (B92270) rings make them promising candidates for these technologies. While direct research on 1,4-di(2-pyridyl)piperazine in optoelectronics is emerging, studies on analogous compounds highlight its significant potential.

The integration of electron-deficient heterocycles like pyrazine and pyridine into conjugated organic molecules is a known strategy to enhance electron-transporting properties, which are crucial for devices such as Organic Light-Emitting Diodes (OLEDs). For example, platinum(II) complexes incorporating diazine-based ligands (which include pyrazine) have been successfully used in OLEDs, demonstrating the utility of this class of compounds in optoelectronic applications researchgate.net. Furthermore, theoretical and experimental studies on piperazine-based organic materials have revealed significant nonlinear optical (NLO) activity, suggesting their utility in applications like optical switching and frequency conversion researchgate.netresearchgate.net. The charge transfer interactions within these molecules, facilitated by donor and acceptor groups, are key to their NLO response researchgate.net.

Metal-organic frameworks (MOFs) built with pyridyl-based ligands also show promise. The electronic structure of these materials, which dictates their optical absorption properties, can be tuned by changing the metal ion and ligand design rsc.orgmdpi.com. The combination of metals with ligands like this compound can give rise to a variety of electronic excited states, including intra-ligand (IL), metal-centered (MC), and charge-transfer (CT) states, which are fundamental to optoelectronic functionality rsc.org.

Polymer Chemistry and Advanced Polymer Architectures

In polymer chemistry, this compound serves as a highly effective bridging ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its ability to connect two metal centers, owing to the pyridyl nitrogen atoms at opposite ends of the molecule, allows for the construction of extended one-, two-, and three-dimensional networks with diverse topologies and functions.

Research on structurally similar ligands, such as 1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp) and N,N'-bis-(pyridine-4-carboxamido)-piperazine (4-pcap), illustrates the architectural possibilities. These ligands have been used to create a variety of coordination polymers with different metal ions, including copper(II) and zinc(II) researchgate.netnih.gov. The final architecture of the polymer is influenced by the metal's coordination geometry, the presence of co-ligands (often dicarboxylates), and reaction conditions, leading to structures like interpenetrating networks and tri-periodic frameworks researchgate.netiucr.org. For instance, the reaction of a flexible bispyridyl ligand with zinc dichloride has been shown to produce different structural conformations, including helical and square-wave chains, demonstrating the modularity of these systems researchgate.net.

The piperazine (B1678402) ring itself often adopts a stable chair conformation within these polymer structures, orienting the pyridyl groups in a predictable manner for network extension nih.govwikipedia.org. The resulting coordination polymers can exhibit permanent porosity and high stability, making them suitable for applications in gas storage and separation nih.gov.

LigandMetal IonCo-LigandResulting ArchitectureReference
N,N'-bis-(pyridine-4-carboxamido)-piperazine (4-pcap)Zn(II)2-carboxycinnamateTri-periodic, non-interpenetrated polymer with a pcu topology nih.goviucr.org
1,4-bis(pyridin-4-ylmethyl)piperazine (bpmp)Cu(II)4-(carboxylatoethyl)benzoatoTri-periodic polymer with twofold interpenetrating cds topology researchgate.net
1,4-bis(3-pyridyl)-2,3-diazo-1,3-butadieneZn(II)Dichloride1D helical or square-wave coordination polymer chains researchgate.net
2,2'-(piperazine-1,4-diium-1,4-diyl)diacetateCd(II)Dichloride2D metal-organic polymeric complex researchgate.net

Chemical Sensors and Sensing Mechanisms

The structural arrangement of this compound, with its multiple nitrogen-based Lewis basic sites, makes it an ideal candidate for the development of chemical sensors, particularly for the detection of metal ions. The pyridyl groups provide effective coordination sites that can selectively bind to specific metal cations.

The design of fluorescent sensors often relies on the principle of chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to a ligand-fluorophore assembly modulates its emission intensity rsc.orgresearchgate.net. The pyridyl group is a well-established component in ligands designed for selective metal ion sensing rsc.orgresearchgate.net. Upon complexation, the rigidity of the sensor molecule can increase, reducing non-radiative decay pathways and leading to a significant increase in fluorescence quantum yield.

The sensing mechanism involves the interaction between the analyte (e.g., a metal ion) and the nitrogen atoms of the pyridyl and/or piperazine rings. This binding event can trigger a change in the electronic properties of the molecule, resulting in a measurable optical or electrochemical signal. For instance, piperazine-based Schiff base chemosensors have been developed for the colorimetric detection of ions like Zn(II) and Cu(II) biointerfaceresearch.com. The selectivity of such sensors can be tuned by modifying the ligand's structure to create a binding pocket that preferentially accommodates a target ion based on its size, charge, and coordination preference rsc.org.

Sensing ComponentMechanismTarget AnalytePotential Signal
Pyridyl GroupsCoordination/ChelationMetal Ions (e.g., Zn²⁺, Cd²⁺, Cu²⁺)Fluorescence change (CHEF), Colorimetric change
Piperazine Nitrogen AtomsLewis Base InteractionProtons (pH sensing), Metal IonsElectrochemical (potentiometric, voltammetric) change
Full Ligand StructureSupramolecular AssemblyMetal Ions, AnionsOptical or Electrochemical Response

Luminescent and Photoluminescent Materials

The ability of this compound to act as a ligand in coordination complexes is central to its application in creating luminescent and photoluminescent materials. When complexed with suitable metal ions, particularly transition metals and lanthanides, the resulting compounds can exhibit strong light emission with tunable colors and properties.

The photophysical properties of these metal complexes are governed by electronic transitions, which can be ligand-centered (π-π*), metal-centered, or involve charge transfer between the metal and the ligand (MLCT or LMCT) rsc.orgwalshmedicalmedia.com. In many cases, the organic ligand acts as an "antenna," absorbing incident light and efficiently transferring the energy to the metal center, which then emits light of a characteristic wavelength. This is a common mechanism in highly luminescent lanthanide complexes researchgate.net.

Research on metal complexes with polypyridyl ligands has shown that the rigidity of the ligand and the choice of the metal ion are key factors in achieving high emission quantum yields nih.govresearchgate.net. Variations in the bridging ligands provide remarkable control over the electronic structures and photophysics of the resulting complexes nih.gov. For example, zinc(II) and cadmium(II) complexes with diimine ligands have been shown to be promising emitters for OLEDs, with emission arising from ligand-to-metal charge transfer transitions walshmedicalmedia.com. Similarly, piperazine-substituted BODIPY (boron-dipyrromethene) dyes have been synthesized and studied for their photophysical properties, demonstrating how the piperazine unit can be incorporated into larger chromophoric systems to modulate their behavior mdpi.comnih.gov.

Metal Ion TypeLigand RoleTypical Emission MechanismResulting Property
d¹⁰ metals (e.g., Zn(II), Cd(II))Primary Chromophore/ScaffoldLigand-Centered (π-π*) or Ligand-to-Metal Charge Transfer (LMCT)Strong fluorescence or phosphorescence, tunable by ligand modification walshmedicalmedia.com
d⁶/d⁸ metals (e.g., Ru(II), Pt(II), Pd(II))Charge-Transfer SensitizerMetal-to-Ligand Charge Transfer (MLCT)Strong, long-lived phosphorescence, useful in OLEDs and sensors researchgate.netnih.govdb-thueringen.de
Lanthanides (e.g., Eu(III), Tb(III))AntennaLigand-to-Metal Energy TransferSharp, line-like emission bands characteristic of the metal ion

Q & A

Q. What synthetic strategies are commonly employed for 1,4-di(2-pyridyl)piperazine derivatives, and how are they characterized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Stepwise substitution : Reacting piperazine with 2-pyridyl halides in the presence of a base (e.g., triethylamine) under reflux conditions.
  • Schiff base formation : Combining 1,4-bis(3-aminopropyl)piperazine with aldehydes (e.g., 4-methoxybenzaldehyde) in methanol to form stable imine bonds .
    Characterization :
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and purity.
  • X-ray crystallography : Resolve molecular geometry (e.g., chair conformation of the piperazine ring) .
  • Elemental analysis : Verify stoichiometry and absence of unreacted precursors.

Q. How do substituent positions (ortho, meta, para) on aromatic groups affect the biological activity of piperazine derivatives?

Methodological Answer: Substituent effects are systematically evaluated via:

  • Structure-Activity Relationship (SAR) studies : Synthesize derivatives with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at ortho, meta, or para positions.
  • Enzyme inhibition assays : Measure IC50_{50} values against targets like DPP-IV. For example:
    • Ortho/para substitution : Enhances activity due to improved steric alignment with enzyme active sites (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine shows IC50_{50} = 3.5 µM) .
    • Meta substitution : Reduces activity due to unfavorable electronic or spatial interactions .

Advanced Research Questions

Q. What molecular interactions mediate the binding of this compound derivatives to DNA, and how are these interactions modeled?

Methodological Answer: Interactions are studied via:

  • Molecular docking simulations (AutoDock Vina): Predict binding modes using DNA (PDB ID: 1BNA) as the target.
  • Key interactions :
    • Pi-alkyl bonds : Between pyridyl groups and DNA nucleobases (e.g., DG4, 4.89 Å) .
    • Hydrogen bonds : Between nitrogen atoms in the piperazine ring and DNA backbone (e.g., DA6, 1.92 Å) .
  • Binding affinity quantification : ΔG values (e.g., -7.5 kcal/mol) indicate strong intercalation or groove binding .

Q. How can researchers resolve contradictions between computational predictions and experimental bioassay results for these compounds?

Methodological Answer: Discrepancies often arise from:

  • Force field limitations : Docking algorithms may overlook solvation effects or conformational flexibility.
  • Validation strategies :
    • MD simulations : Extend docking results with 100+ ns trajectories to assess binding stability.
    • Isothermal Titration Calorimetry (ITC) : Quantify experimental ΔH and ΔS to compare with computational ΔG.
    • Mutagenesis studies : Modify DNA/protein residues (e.g., DG4→DA4) to test predicted interaction sites .

Q. What analytical techniques ensure purity of this compound derivatives, given the risk of disubstituted impurities?

Methodological Answer:

  • HPLC-MS : Detect trace impurities (e.g., 1,4-(2,2'-dipyridyl)piperazine) using a C18 column and acetonitrile/water gradient .
  • Vacuum distillation : Remove high-boiling-point impurities (e.g., 114°C at 3 Torr for 1-(2-pyridyl)piperazine) .
  • TLC monitoring : Use silica gel plates with UV detection to track reaction progress and isolate pure fractions.

Key Considerations for Experimental Design

  • Biological assays : Use agar diffusion for antibacterial activity (e.g., E. coli, MIC = 1.5–7 µM) .
  • Crystallography : SHELX programs refine crystal structures, but manual validation is critical for piperazine ring conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.